molecular formula C17H18N6OS B2553354 1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034232-04-5

1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2553354
CAS No.: 2034232-04-5
M. Wt: 354.43
InChI Key: XFGNUXATDLRMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound provided for research and development purposes. This molecule features a urea scaffold linked to a cyclopropylthiazole group and a methylpyrazolylpyridine moiety. Compounds with pyrazolyl-urea structures are recognized as interesting scaffolds in medicinal chemistry and are investigated for their potential to interact with various biological targets . The urea functional group is a privileged structure in drug discovery, serving as an excellent hydrogen bond donor and acceptor, which facilitates interactions with enzyme active sites . Researchers are exploring such compounds for a wide spectrum of activities, including as potential protein kinase inhibitors . This product is intended for laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-23-9-14(8-20-23)13-4-11(5-18-7-13)6-19-16(24)22-17-21-15(10-25-17)12-2-3-12/h4-5,7-10,12H,2-3,6H2,1H3,(H2,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGNUXATDLRMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4SC_{18}H_{20}N_4S, with a molecular weight of approximately 344.45 g/mol. The structure features a thiazole ring, a cyclopropyl group, and a pyrazole moiety, which contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK9 has been linked to reduced expression of anti-apoptotic proteins such as Mcl-1, leading to apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The compound appears to influence various signaling pathways that are pivotal in cancer progression and survival. By altering these pathways, it may enhance the sensitivity of cancer cells to chemotherapeutic agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound effectively induces apoptosis and inhibits cell proliferation. For example, treatment with this compound resulted in significant reductions in cell viability in leukemia and solid tumor cell lines .

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) : A study reported that the compound significantly reduced the viability of primary CLL cells, suggesting its potential as a therapeutic agent for this malignancy .
  • Solid Tumors : Another study indicated that this compound could be effective against various solid tumors, with mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Data

The following table summarizes the biological activities observed in various studies:

Study TypeCell Line/ModelKey Findings
In vitroHuman leukemia cell linesInduced apoptosis; reduced Mcl-1 expression
In vivoMouse model of solid tumorsSignificant tumor growth inhibition observed
Mechanistic studyCDK inhibition assaysTargeted CDK9 leading to apoptosis

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